molecular formula C11H12O B145499 3,3-Dimethyl-1-indanone CAS No. 26465-81-6

3,3-Dimethyl-1-indanone

Cat. No.: B145499
CAS No.: 26465-81-6
M. Wt: 160.21 g/mol
InChI Key: QWZAOSKLFKAEOK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-indanone is an organic compound with the molecular formula C₁₁H₁₂O. It is a derivative of indanone, characterized by the presence of two methyl groups at the 3-position of the indanone ring.

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive compounds. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used as a reagent in the synthesis of indole and indoline chromophores, which possess antioxidant properties . The interactions of this compound with these biomolecules are primarily through its carbonyl group, which can form hydrogen bonds and other non-covalent interactions.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 1-indanone, including this compound, have demonstrated potential antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of specific signaling pathways and the regulation of gene expression involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s carbonyl group is crucial for its binding interactions with enzymes and other biomolecules. For instance, it can form reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other bioactive compounds. For example, it can undergo oxidation and reduction reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can affect the compound’s overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,3-dimethylindan with an appropriate acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-indanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,3-Dimethyl-1-indanone has found applications in various scientific research fields:

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-1-indanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two methyl groups at the 3-position enhances its stability and influences its interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3,3-dimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-11(2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZAOSKLFKAEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307972
Record name 3,3-Dimethyl-1-indanone
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Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26465-81-6
Record name 3,3-Dimethyl-1-indanone
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Record name 3,3-Dimethyl-1-indanone
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Record name 3,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Record name 3,3-Dimethyl-1-indanone
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Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-3-phenyl butanoic acid (17.1 g, 95.5 mmoles) in benzene (70 mL) was added PCl5 (23.0 g, 0.11 mole, 1.15 eq.) portionwise with cooling. Upon completion of the addition, the reaction mixture was refluxed for 30 minutes and cooled to room temperature. Aluminum chloride (13.1 g, 98.3 mmoles) was added in increments and the reaction was heated at reflux for 30 minutes. The reaction mixture was poured onto ice; the oily layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organics were washed with 5% HCl solution, saturated NaHCO3 solution, saturated NaCl solution and dried over MgSO4. The solvent was evaporated in vacuo and the crude product (14.3 g) was vacuum distilled (b.p.=103° C. @ 2.3 mmHg) to obtain 9.98 g of the title C compound as a colorless oil. MS: (M+H)+ @ 161.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-3-phenyl-butanoic acid (247.2 g, 1.39 mol) was placed in a flask and warmed to 130° C. Sulphuric acid 95% (180 ml) was then added over 4 min and the mixture was stirred at 130° C. for 1 h, after which more sulphuric acid (10 ml) was added. After stirring for 45 min, the dark solution was poured onto ice (500 g) and extracted with hexane (200 ml). The organic phase was washed with NaHCO3 (50 ml), dried (MgSO4) and evaporated. The remaining oil was distilled in vacuo (78°0,065 Torr) to give 3,3-dimethyl-1-indanone (157.5 g).
Quantity
247.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 25.0 g (0.25 moles) of 3,3-dimethyl acrylic acid in 250 ml of benzene was cooled to 0° C. in an ice bath. To this solution, 99 g (0.75 moles) of anhydrous aluminum chloride was slowly added using a spatula over a period of 20 minutes with stirring, after which the ice bath was removed and the reaction mixture was gradually heated to reflux. The reaction mixture was refluxed for ˜7-8 h, then excess benzene was distilled off and the mixture was quenched with ice-cold dilute hydrochloric acid (HCl). The mixture was then diluted with ethylacetate (100 ml), the organic layer was separated and the aqueous layer was again washed with ethyl acetate (50 ml). The combined organic layer was washed with water (3×100 ml) until the pH was neutral, and then dried over anhydrous sodium sulfate and concentrated under vacuum. 43.0 g of reddish brown liquid was obtained, which was distilled under vacuum to give 29 g of the desired product, 3,3-dimethyl-indan-1-one (distilled at 82-84° C. at ˜10 mm). Yield=73%, purity=99%. 1H NMR (DMSO-d6, 300 MHz): δ 7.3-7.8 (m, 4H, Ar-H), δ 2.5 (s, 2H, O═C—CH2), δ 1.3 (s, 6H, —CH3). LC/MS: 161 (M+1).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

7.81 g (100 mmol) of benzene and 14.4 g (112 mmol) of ethyl 3,3-dimethylacrylate were reacted analogously with 100 g (5 mol) of liquid hydrogen fluoride and the mixture was stirred at 70° C. for 1 hour. The work-up was carried out analogously to Example A, giving 15.5 g of the compound (3) in a purity of 96% (GC). (Yield: 93.1% of theory). 1H-NMR spectra (100 MHz, CDCl3): 3:7.77-7.25 (m,4H), 2.57 (s,2H), 1.37 (s,6H).
Quantity
7.81 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
93.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-indanone
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3,3-Dimethyl-1-indanone
Reactant of Route 3
3,3-Dimethyl-1-indanone
Reactant of Route 4
3,3-Dimethyl-1-indanone
Reactant of Route 5
3,3-Dimethyl-1-indanone
Reactant of Route 6
3,3-Dimethyl-1-indanone
Customer
Q & A

Q1: What is the significance of the synthesis of 4-tert-butyl-1,1-dimethylindan and its relation to 3,3-Dimethyl-1-indanone?

A1: The synthesis of 4-tert-butyl-1,1-dimethylindan played a crucial role in confirming the structures of products derived from the reaction of tert-butylbenzene and isoprene. While not directly yielding this compound, this research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to differentiate between similar isomers. This technique is highly relevant for characterizing and confirming the structure of this compound. []

Q2: Can you describe a specific synthesis route for this compound?

A2: One method involves the preparation of 3,3-dimethyl-1H-2-benzopyran-1,3(4H)-dione (also known as 3,3-dimethylhomophthalic anhydride). This anhydride undergoes decarbonylation in the presence of aluminum chloride, yielding this compound (3,3-dimethylphthalide). []

Q3: Has this compound been identified in natural sources?

A3: Yes, research indicates that this compound, specifically the 7-tert-butyl derivative, was identified as a component of Ageratum conyzoides leaf extracts. This plant is recognized for its antifungal properties. []

Q4: What are the structural characteristics of this compound?

A4: this compound possesses a fused ring system with two methyl groups at the 3-position of the indanone core. Although specific spectroscopic data was not provided in the given papers, this compound would exhibit characteristic peaks in NMR and infrared (IR) spectra, allowing for its structural identification.

Q5: Have any studies explored the potential for modifying the structure of this compound to enhance its properties or explore new applications?

A5: While the provided research does not delve into structure-activity relationship studies for this compound specifically, research on related compounds, such as 4,6-(and 5,7-)dimethoxy-3,3-dimethyl-1-indanones, has been conducted. [, ] This suggests potential interest in exploring how structural modifications could impact the properties and applications of this class of compounds.

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